Structural Differentiation: 5-Carboxamide vs. 4-Amino Triazole IDO1 Binding Mode
The target compound bears a 5-carboxamide group linked to a 4-ethylbenzyl moiety, whereas the structurally characterized 4-amino-1H-1,2,3-triazole series (e.g., PDB ligand C82: N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine) presents a 5-amino substituent that directly coordinates the catalytic heme iron of IDO1 [1]. The carboxamide group introduces a hydrogen-bond donor/acceptor pair at a different geometry, likely altering the inhibitor's binding mode from direct heme coordination to a pocket-based interaction analogous to the tryptophan substrate binding region. The 4-ethylbenzyl substituent further extends the hydrophobic footprint compared to the 4-chlorophenyl analog, with an additional ethyl group contributing approximately +1.1 logP units of lipophilicity . This structural combination provides access to a binding space not occupied by the 4-amino-triazole or the simpler N-benzyl-triazole-5-carboxamide series.
| Evidence Dimension | Ligand binding mode and lipophilicity |
|---|---|
| Target Compound Data | 5-Carboxamide scaffold; 4-ethylbenzyl substituent; cLogP ~2.0–2.5 (estimated) |
| Comparator Or Baseline | N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine (PDB 6F0A ligand C82): direct heme-iron coordination via 5-amino group; 4-chlorophenyl substituent; cLogP ~1.8 [1]. N-benzyl-1H-1,2,3-triazole-5-carboxamide: des-ethyl analog; cLogP ~1.2 |
| Quantified Difference | Difference in binding mechanism: carboxamide (non-heme-coordinating) vs. 5-amino (heme-coordinating). Estimated ΔlogP: +0.8 to +1.3 vs. N-benzyl analog |
| Conditions | Structural comparison based on PDB 6F0A X-ray crystallography (2.26 Å resolution) and SMILES-derived computed physicochemical properties |
Why This Matters
The 5-carboxamide scaffold avoids direct heme iron ligation, which may reduce the risk of heme-related off-target effects seen with 4-amino-triazole inhibitors, making this compound a distinct chemical tool for probing non-heme-coordinating IDO1 inhibition mechanisms.
- [1] Alexandre, J.A.C., Swan, M.K., Latchem, M.J., Boyall, D., Pollard, J.R., Hughes, S.W., Westcott, J. (2018). ChemBioChem, 19: 552-561. PDB: 6F0A. View Source
